molecular formula C9H23N3O+2 B1265256 N(1)-acetylspermidinium(2+)

N(1)-acetylspermidinium(2+)

Cat. No. B1265256
M. Wt: 189.3 g/mol
InChI Key: MQTAVJHICJWXBR-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

N(1)-acetylspermidinium(2+) is a doubly-charged ammonium ion arising from protonation of the primary and secondary amino groups of N(1)-acetylspermidine;  major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a N(1)-acetylspermidine.

Scientific Research Applications

Enzymatic Activity and Biochemical Properties

N(1)-acetylspermidinium(2+) and related compounds have been studied for their enzymatic activities and biochemical properties. For instance, the enzyme acetylspermidine deacetylase in rat liver, which releases acetic acid from N-1-acetylsperimidine and similar compounds, has been identified and characterized. This enzyme plays a role in polyamine metabolism, and its pH optimum and inhibition by certain compounds have been studied (Libby, 1978).

Cancer Research

In cancer research, N(1)-acetylspermidinium(2+) levels have been evaluated in human colorectal adenocarcinomas. Studies have shown a significant elevation of N(1)-acetylspermidinium(2+) in colorectal adenocarcinomas compared to benign adenomas and control mucosae, suggesting its potential as a biochemical marker for cancer in the human large intestine (Takenoshita et al., 1984). Additionally, the role of acetylated polyamines, including N(1)-acetylspermidinium(2+), as cancer biomarkers has been explored in various studies, indicating their utility in identifying different cancers in human biofluids (DeFelice & Fiehn, 2019).

Biochemical Analysis and Detection Methods

Research has been conducted on the separation and detection of N(1)-acetylspermidinium(2+) isomers using chromatographic methods. This includes the development of methodologies for the efficient separation of N1- and N8-acetylspermidine isomers, facilitating their analysis in various biological contexts (Stefanelli, Carati, & Rossoni, 1986).

Biomedical and Therapeutic Applications

In the context of biomedical applications, N(1)-acetylspermidinium(2+) has been studied for its potential role in various therapeutic areas. For instance, the benefits of N-acetylcysteine, an acetylated amino acid related to N(1)-acetylspermidinium(2+), in psychiatry and as a treatment for psychiatric disorders have been explored (Dean, Giorlando, & Berk, 2011). Additionally, the use of N-acetylcysteine in neurodegenerative diseases for its antioxidant and anti-inflammatory activities has been investigated (Tardiolo, Bramanti, & Mazzon, 2018).

properties

Product Name

N(1)-acetylspermidinium(2+)

Molecular Formula

C9H23N3O+2

Molecular Weight

189.3 g/mol

IUPAC Name

3-acetamidopropyl(4-azaniumylbutyl)azanium

InChI

InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13)/p+2

InChI Key

MQTAVJHICJWXBR-UHFFFAOYSA-P

Canonical SMILES

CC(=O)NCCC[NH2+]CCCC[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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